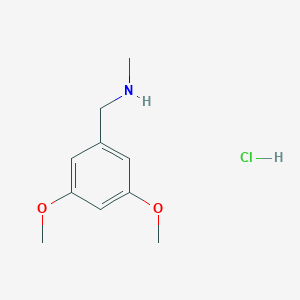1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride
CAS No.: 2490430-34-5
Cat. No.: VC5508901
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2490430-34-5 |
|---|---|
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 |
| IUPAC Name | 1-(3,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-9(12-2)6-10(5-8)13-3;/h4-6,11H,7H2,1-3H3;1H |
| Standard InChI Key | OPQZYUJVKXNXBO-UHFFFAOYSA-N |
| SMILES | CNCC1=CC(=CC(=C1)OC)OC.Cl |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(3,5-dimethoxyphenyl)-N-methylmethanamine hydrochloride. Its molecular formula is C₁₀H₁₆ClNO₂, with a molecular weight of 217.69 g/mol. The structure consists of a 3,5-dimethoxyphenyl group bonded to a methylamine moiety, with the hydrochloride counterion stabilizing the amine group (Figure 1).
Table 1: Key Physicochemical Properties
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for closely related compounds suggest distinct spectral signatures. For example:
-
¹H NMR: Peaks corresponding to methoxy groups (δ 3.75–3.85 ppm), aromatic protons (δ 6.35–6.50 ppm), and methylamine protons (δ 2.45–2.65 ppm).
-
MS (ESI+): A molecular ion peak at m/z 218.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Reductive Amination: 3,5-Dimethoxybenzaldehyde reacts with methylamine in the presence of a reducing agent (e.g., sodium borohydride) to form the free base.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Reaction Scheme:
Industrial Manufacturing
Industrial production optimizes yield and purity through continuous-flow reactors and crystallization techniques. Process parameters such as temperature (20–25°C) and stoichiometric ratios are tightly controlled to minimize byproducts.
Biological and Pharmacological Activity
Receptor Interactions
Structural analogs of 1-(3,5-dimethoxyphenyl)-N-methylmethanamine exhibit affinity for serotonin receptors (5-HT₂A), which are implicated in neuromodulation and psychiatric disorders. For instance, the 2,5-dimethoxy analog demonstrates moderate agonism (EC₅₀ = 0.15 µM), suggesting potential psychoactive properties.
Table 2: Comparative Receptor Affinity of Substituted Benzylamines
| Compound | 5-HT₂A EC₅₀ (µM) | Reference |
|---|---|---|
| 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine | Not reported | – |
| 2,5-Dimethoxy analog | 0.15 | |
| 4-Bromo derivative | 0.05 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume